2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide is a complex organic compound characterized by its unique chemical structure and properties It belongs to the family of naphthalene carboxamides, containing a naphthalene ring, a tetrazole moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide involves multiple steps:
Starting Materials: Ethoxy naphthaldehyde, 4-fluorophenyl hydrazine, and sodium azide.
Formation of Tetrazole Ring: This usually involves cyclization of the hydrazine with sodium azide in the presence of a suitable catalyst.
Condensation Reaction: The formed tetrazole compound is then subjected to condensation with ethoxy naphthaldehyde under controlled conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using batch or continuous flow synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization is key to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, altering its activity and properties.
Substitution: Halogen or other group substitutions on the naphthalene or tetrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, KMnO₄.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenation with N-bromosuccinimide, nucleophilic substitution with various nucleophiles.
Major Products
Oxidation Products: Oxidized analogs with changes in the naphthalene ring.
Reduction Products: Reduced forms of the tetrazole or naphthalene.
Substitution Products: Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
Chemistry
Used in the synthesis of more complex organic molecules, serving as an intermediate for further chemical transformations.
Biology
Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine
Industry
Utilized as a specialty chemical in various industrial applications, including materials science and chemical engineering.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, affecting their function. The naphthalene ring and tetrazole moiety play critical roles in binding to these targets, thereby exerting its biological effects. Pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparison with Similar Compounds
Compared to other naphthalene carboxamides and tetrazole derivatives, this compound exhibits unique properties due to the presence of the ethoxy group and the specific arrangement of its functional groups. Similar compounds include:
Naphthalene-1-carboxamides: With different substitutions on the naphthalene ring.
Tetrazole derivatives: Varying in substituents on the tetrazole ring.
Fluorophenyl analogs: Differing in the position of fluorine or other substitutions on the phenyl ring.
Properties
IUPAC Name |
2-ethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-2-29-18-12-7-14-5-3-4-6-17(14)20(18)21(28)23-13-19-24-25-26-27(19)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCYUXQMJLZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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